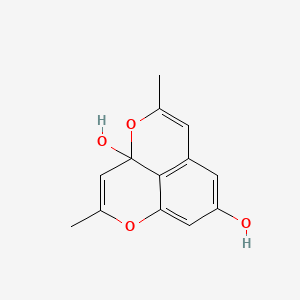
Barakol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barakol is a natural product found in Senna siamea with data available.
Aplicaciones Científicas De Investigación
Anxiolytic Properties
Barakol has been identified as a potential anxiolytic agent. A study involving 12 healthy Thai patients indicated that this compound could induce symptoms of acute hepatitis, suggesting that while it has therapeutic potential, careful monitoring of liver function is necessary during its use . The compound's anxiolytic effects are attributed to its action on the central nervous system, enhancing neurotransmitter activity .
Anticancer Effects
Recent research highlights this compound's ability to synergize with doxorubicin, a common chemotherapy drug for neuroblastoma. In vitro studies demonstrated that this compound enhances the cytotoxic effects of low-dose doxorubicin while reducing oxidative stress markers in treated cells. Furthermore, it inhibits metalloproteinase-3 activity, preventing cancer cell migration and metastasis .
Gastrointestinal Applications
This compound has shown promise in stimulating chloride secretion in the rat colon, indicating its potential as a treatment for gastrointestinal disorders. The compound increased short-circuit current in colonic epithelium preparations, suggesting it may act as a secretagogue through ion transport mechanisms .
Pharmacokinetics
A high-performance liquid chromatography (HPLC) method was developed to quantify this compound levels in human plasma. The pharmacokinetic study revealed that this compound follows a one-compartment model with an average maximum plasma concentration reached at approximately 3.22 hours post-administration . This method allows for accurate assessment of this compound's bioavailability and distribution in the body.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Maximum Concentration (ng/ml) | 4.19 ± 0.21 |
| Time to Maximum Concentration (h) | 3.22 ± 0.57 |
| Area Under Curve (ng.h/ml) | 25.44 ± 1.92 |
Toxicity Studies
While this compound exhibits beneficial effects, studies have also evaluated its toxicity profile. An acute toxicity study determined an LD50 (lethal dose for 50% of the population) of 2.33 g/kg in rats, indicating a relatively high safety margin for short-term use . However, prolonged exposure can lead to hepatotoxicity and alterations in lipid metabolism, necessitating careful monitoring during therapeutic applications.
Table 2: Toxicity Profile of this compound
Propiedades
Número CAS |
24506-68-1 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol |
InChI |
InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3 |
Clave InChI |
LVPNMZHEDIKUFK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |
SMILES canónico |
CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |
Sinónimos |
2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol 2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one barakol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















